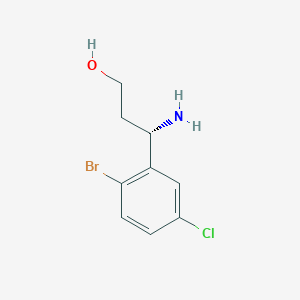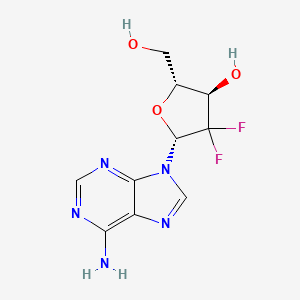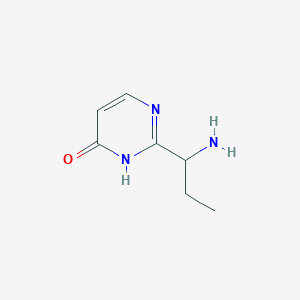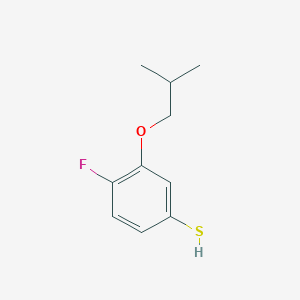
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is a chemical compound that features a pyridine ring substituted with a fluorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and (S)-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the amino group, followed by nucleophilic substitution to introduce the pyridine ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a different fluorine substitution pattern.
(3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL: Chlorine substitution instead of fluorine.
(3S)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Methyl substitution instead of fluorine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-fluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11FN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
SBVMSJYNKBOPDB-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](CCO)N)F |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




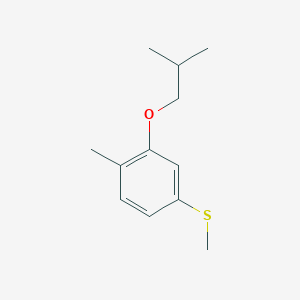




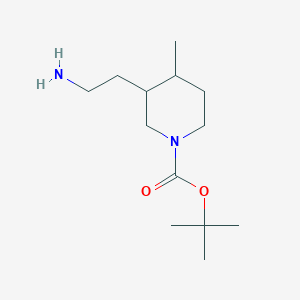
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

